
(4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a dioxane ring, which is a six-membered ring containing two oxygen atoms, and various substituents including an ethyl group, trimethyl groups, and a nitrophenyl group. The specific stereochemistry indicated by (4R,5R,6S) denotes the spatial arrangement of these groups, which can significantly influence the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a dioxane ring precursor, which is then functionalized through a series of reactions to introduce the ethyl, trimethyl, and nitrophenyl groups. Key steps may include:
Alkylation: Introduction of the ethyl group using an alkyl halide and a strong base.
Nitration: Introduction of the nitro group on the phenyl ring using a nitrating agent such as nitric acid.
Methylation: Introduction of the trimethyl groups using methylating agents like methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing these synthetic steps for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as crystallization or chromatography to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl and trimethyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents or other electrophiles/nucleophiles depending on the desired substitution.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted dioxane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane is used as a model compound to study stereochemistry and reaction mechanisms. Its unique structure makes it an interesting subject for exploring the effects of stereochemistry on reactivity and product formation.
Biology and Medicine
In biology and medicine, this compound can be used as a precursor for synthesizing more complex molecules with potential pharmaceutical applications. The nitrophenyl group, in particular, is a common motif in drug design due to its ability to interact with biological targets.
Industry
In industry, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-aminophenyl)-1,3-dioxane: Similar structure but with an amino group instead of a nitro group.
(4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-methylphenyl)-1,3-dioxane: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in (4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane makes it unique compared to its analogs
Propriétés
Numéro CAS |
918799-09-4 |
|---|---|
Formule moléculaire |
C15H21NO4 |
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
(4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane |
InChI |
InChI=1S/C15H21NO4/c1-5-13-10(2)14(20-15(3,4)19-13)11-6-8-12(9-7-11)16(17)18/h6-10,13-14H,5H2,1-4H3/t10-,13-,14+/m1/s1 |
Clé InChI |
OTRFVKWQQAVPHU-HONMWMINSA-N |
SMILES isomérique |
CC[C@@H]1[C@H]([C@H](OC(O1)(C)C)C2=CC=C(C=C2)[N+](=O)[O-])C |
SMILES canonique |
CCC1C(C(OC(O1)(C)C)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


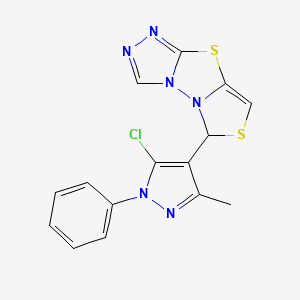
![tert-Butyl [2-(1-benzothiophen-3-yl)ethyl]carbamate](/img/structure/B15174467.png)
![N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide](/img/structure/B15174468.png)
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15174469.png)
![(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B15174481.png)
![2-{[(1R)-1-(4-Methoxyphenyl)but-3-en-1-yl]amino}phenol](/img/structure/B15174484.png)

![N-[(2-Bromophenyl)methyl]pent-4-ynamide](/img/structure/B15174488.png)
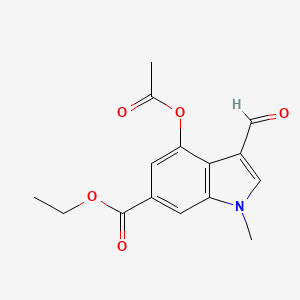
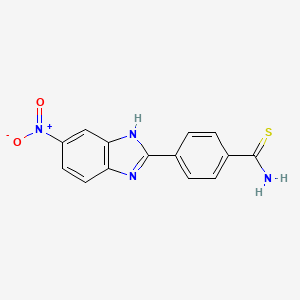
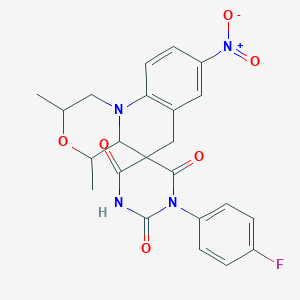
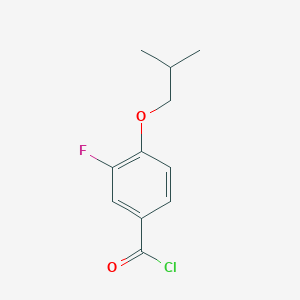
![Methyl 3-[({5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}carbonyl)amino]benzoate](/img/structure/B15174518.png)

